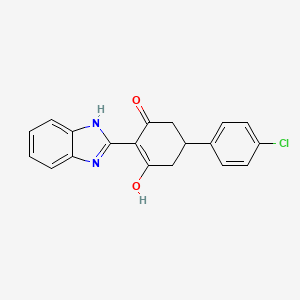

5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a 4-chlorophenyl substituent at the C5 position and a benzimidazolylidene moiety at the C2 position. Cyclohexane-1,3-dione derivatives are known for their enzyme-inhibitory properties, particularly as herbicides and pharmaceuticals targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) via ferrous ion chelation .

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Analogues of Cyclohexane-1,3-dione Derivatives

Hydrazono-Substituted Derivatives

Example Compounds :

- Compound 1: 2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione

- Compound 2: 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione

Key Difference: The benzimidazolylidene group in the target compound may offer superior metal-chelation capacity compared to hydrazono derivatives, though hydrazono groups are easier to synthesize.

Oxadiazole Derivatives

Example Compound :

Key Difference : The oxadiazole derivatives prioritize CNS activity, while the target compound’s cyclohexane-1,3-dione core favors enzyme inhibition.

Thiazolidinone and Pyrazoline Derivatives

Example Compounds :

- 5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones (IC₅₀: 2.32–2.39 µM)

- 5-Bromo-1-[2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]indoline-2,3-dione (IC₅₀: 1.81 µM)

Key Difference: The target compound’s benzimidazole moiety may offer broader enzyme-targeting versatility compared to the antimalarial-focused thiazolidinones.

Substituent Effects on Activity

Chlorophenyl vs. Nitrophenyl Substituents

- 4-Chlorophenyl (Target Compound) : Enhances lipophilicity and membrane permeability, favoring blood-brain barrier penetration .

- 4-Nitrophenyl (Compound XIV) : Strong electron-withdrawing effects improve CNS activity but may increase toxicity .

Benzimidazolylidene vs. Piperazinyl Groups

- Target Compound : Benzimidazolylidene provides planar geometry for protein binding (e.g., FABP4 inhibition observed in hydroxymethylene analogs ).

Biological Activity

The compound 5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a novel synthetic molecule that has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClN2O2, with a molecular weight of approximately 338.79 g/mol. The structure includes a benzimidazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have demonstrated that compounds with benzimidazole derivatives exhibit significant antitumor activity. Specifically, research indicates that the compound can inhibit cell proliferation in various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 2D |

| Compound 15 | A549 | Non-active | 3D |

The compounds were tested using MTS cytotoxicity and BrdU proliferation assays in both two-dimensional (2D) and three-dimensional (3D) cell culture systems. Notably, compounds with chlorine substitutions exhibited enhanced activity against lung cancer cell lines compared to their non-substituted counterparts .

Antimicrobial Activity

The antimicrobial potential of the compound was evaluated against various bacterial strains using broth microdilution methods. The results indicated promising activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Study on Antitumor Efficacy

In a detailed study published in Compounds, researchers synthesized various derivatives of benzimidazole and evaluated their antitumor efficacy on human lung cancer cell lines. The study highlighted that compounds with structural modifications, particularly those incorporating chlorophenyl groups, exhibited superior antitumor properties compared to other derivatives .

Investigation of Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed low cytotoxicity towards human fibroblast cells, suggesting a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione?

- Methodology : The compound can be synthesized via a multi-step condensation reaction. For example, reacting 4-chloroaniline derivatives with cyclohexane-1,3-dione under controlled acidic or basic conditions (e.g., acetic acid or Knoevenagel conditions) to form the enamine intermediate. Subsequent cyclization with a benzimidazole precursor (e.g., 1,2-diaminobenzene derivatives) under reflux in polar aprotic solvents (DMF or DMSO) yields the target compound . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for confirming purity .

Q. How can the structural configuration of this compound be validated experimentally?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the molecular geometry, particularly the benzimidazolylidene moiety’s planarity and the cyclohexanedione ring’s conformation. Complementary techniques include FT-IR (to confirm ketone C=O stretches at ~1700 cm⁻¹) and UV-Vis spectroscopy (to study π→π* transitions in the conjugated system) . For dynamic structural insights, variable-temperature NMR can probe conformational flexibility .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store the compound at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis of the enamine bond. Regular stability assays (HPLC or TLC) should monitor degradation, particularly under humid or acidic conditions .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzimidazolylidene moiety influence biological activity?

- Methodology :

- Synthetic Modification : Introduce electron-withdrawing (e.g., –NO₂) or electron-donating (–OCH₃) groups at the benzimidazole’s para position.

- Activity Correlation : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and correlate results with computational docking studies (AutoDock Vina, Schrödinger Suite) to map binding interactions.

- Data Analysis : Use QSAR models to quantify substituent effects on IC₅₀ values. Contradictions in activity data (e.g., unexpected potency in bulky substituents) may arise from allosteric binding or off-target effects, requiring orthogonal assays (SPR, ITC) for validation .

Q. What strategies resolve contradictions in reported pharmacological data, such as divergent IC₅₀ values across studies?

- Methodology :

- Standardization : Ensure consistent assay conditions (buffer pH, temperature, co-solvent concentration). For example, DMSO concentrations >1% may denature proteins, skewing results.

- Orthogonal Validation : Cross-check cell-based assays (e.g., MTT for cytotoxicity) with biochemical assays (e.g., fluorogenic substrates for enzyme inhibition).

- Meta-Analysis : Perform statistical aggregation of published data (e.g., random-effects models) to identify outliers and systemic biases .

Q. How can the compound’s environmental fate be evaluated for ecotoxicology studies?

- Methodology :

- Degradation Pathways : Use HPLC-MS/MS to track hydrolysis or photodegradation products in simulated environmental matrices (soil/water systems).

- Ecotoxicology : Expose model organisms (Daphnia magna, zebrafish embryos) to sublethal doses and measure biomarkers (e.g., oxidative stress via SOD activity, genotoxicity via comet assay).

- Computational Modeling : Predict bioaccumulation potential using EPI Suite or ECOSAR .

Q. Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing this compound’s in vitro cytotoxicity?

- Methodology :

- Negative Controls : Vehicle-only treatments (e.g., DMSO at matching concentrations).

- Positive Controls : Reference compounds with known mechanisms (e.g., doxorubicin for apoptosis).

- Endpoint Controls : Include viability assays (resazurin reduction) and apoptosis-specific markers (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

- Methodology :

- ADME Prediction : Use SwissADME or pkCSM to estimate solubility, BBB permeability, and CYP450 metabolism.

- Structural Optimization : Modify the cyclohexanedione ring (e.g., fluorination) to enhance metabolic stability. Validate predictions with in vitro hepatic microsomal assays .

Q. Conflict Resolution in Structural Studies

Q. How to address discrepancies in crystallographic data versus solution-phase NMR structures?

- Methodology :

Properties

Molecular Formula |

C19H15ClN2O2 |

|---|---|

Molecular Weight |

338.8 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-(4-chlorophenyl)-3-hydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C19H15ClN2O2/c20-13-7-5-11(6-8-13)12-9-16(23)18(17(24)10-12)19-21-14-3-1-2-4-15(14)22-19/h1-8,12,23H,9-10H2,(H,21,22) |

InChI Key |

KPQWAKABYVXTAV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C(=C1O)C2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.